N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, and an ethylpyrrolidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of a 1,3-dicarbonyl compound with phenylhydrazine to form the pyrazole ring . This is followed by the introduction of the thieno group through a cyclocondensation reaction. The final steps involve the addition of the ethylpyrrolidinylmethyl group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2) under controlled temperature and pressure conditions . Catalysts such as Amberlyst-70 may be used to facilitate certain reactions .
Chemical Reactions Analysis
Types of Reactions
N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and thieno groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: NaOCH3, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethylpyrrolidin-2-yl)methyl]thiourea
- N-[(1-ethylpyrrolidin-2-yl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Uniqueness
What sets N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride apart from similar compounds is its unique thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties. This structure allows for a wide range of chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Biological Activity
N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride (commonly referred to as thieno[2,3-c]pyrazole derivative) is a compound of significant interest due to its potential biological activities. This article discusses its biological effects, particularly focusing on its antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thieno[2,3-c]pyrazole core with various substituents that contribute to its biological activity. The molecular formula is C20H25ClN4OS with a molecular weight of 405.0 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H25ClN4OS |
Molecular Weight | 405.0 g/mol |
CAS Number | 1046757-12-3 |
Antioxidant Activity
Recent studies have shown that thieno[2,3-c]pyrazole derivatives exhibit significant antioxidant properties. For instance, in a study assessing the protective effects against 4-nonylphenol toxicity in Clarias gariepinus (African catfish), the compound demonstrated a marked reduction in erythrocyte alterations compared to control groups exposed solely to the toxin. The percentage of altered erythrocytes was significantly lower in groups treated with thieno[2,3-c]pyrazole derivatives:
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
4-Nonylphenol + Amino-Carboxamide Derivative (7b) | 0.6 ± 0.16 |
4-Nonylphenol + Thieno Compound (8) | 29.1 ± 3.05 |
This suggests that these compounds may serve as effective antioxidants in mitigating oxidative stress in aquatic species .
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[2,3-c]pyrazole derivatives has also been investigated. In various experimental models, these compounds have shown efficacy comparable to established anti-inflammatory agents like indomethacin. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
In a study involving carrageenan-induced edema in mice, several derivatives exhibited significant reductions in paw swelling, indicating potent anti-inflammatory effects .
Anticancer Properties
Thieno[2,3-c]pyrazole derivatives have been evaluated for their anticancer activity against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells through multiple mechanisms, including the modulation of cell cycle regulators and induction of oxidative stress.
For example, one study reported that specific thieno[2,3-c]pyrazole derivatives inhibited the growth of breast cancer cells by inducing G1 phase arrest and promoting apoptosis via caspase activation .
Case Studies and Research Findings
Several case studies have highlighted the diverse biological activities of thieno[2,3-c]pyrazole derivatives:
-
Antioxidant Study on Aquatic Species :
- Objective : To assess the antioxidant effects against environmental toxins.
- Findings : Significant reduction in erythrocyte malformations when treated with thieno[2,3-c]pyrazole derivatives compared to controls exposed only to toxins.
-
Anti-inflammatory Effects in Rodent Models :
- Objective : To evaluate the anti-inflammatory potential using carrageenan-induced edema.
- Findings : Compounds showed comparable efficacy to indomethacin with notable reductions in inflammation markers.
-
Anticancer Activity Against Breast Cancer Cells :
- Objective : To investigate the anticancer properties on MCF-7 cell lines.
- Findings : Induction of apoptosis and cell cycle arrest were observed at low micromolar concentrations.
Properties
Molecular Formula |
C20H25ClN4OS |
---|---|
Molecular Weight |
405.0 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H24N4OS.ClH/c1-3-23-11-7-10-16(23)13-21-19(25)18-12-17-14(2)22-24(20(17)26-18)15-8-5-4-6-9-15;/h4-6,8-9,12,16H,3,7,10-11,13H2,1-2H3,(H,21,25);1H |
InChI Key |
IYXXHWDMHHYENW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.